
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11BrF3N. It is characterized by the presence of a bromine atom, an isopropyl group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline typically involves a multi-step processThe reaction conditions often involve the use of bromine or a brominating agent and a trifluoromethylating reagent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance drug efficacy and selectivity, particularly in targeting specific biological pathways. The compound has shown potential as an agonist for sphingosine-1-phosphate (S1P) receptors, influencing lymphocyte trafficking and immune responses.
Case Study: Synthesis of Trifluoromethylated Compounds
Recent studies have demonstrated the utility of this compound in metallaphotoredox multicomponent amination strategies. These methods facilitate the synthesis of complex aniline derivatives featuring trifluoromethyl groups, which are valuable in medicinal chemistry for augmenting drug potency .
Agricultural Chemicals
Formulation of Agrochemicals
The compound is also utilized in the development of agrochemicals, including herbicides and fungicides. Its unique chemical properties allow it to provide effective pest control solutions while minimizing environmental impact. The incorporation of trifluoromethyl groups enhances the biological activity of these agrochemicals, making them more effective against target pests .
Material Science
Development of Advanced Materials
In material science, this compound is applied in the formulation of advanced materials such as polymers and coatings. The presence of the trifluoromethyl group contributes to improved durability and chemical resistance, making these materials suitable for various industrial applications .
Organic Chemistry Research
Building Block for Complex Organic Molecules
The compound plays a significant role in organic synthesis, allowing chemists to explore new reaction pathways and develop novel compounds with unique properties. It can undergo various chemical reactions, including substitution reactions and coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of new carbon-carbon bonds.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceuticals | Key intermediate in drug synthesis; targets S1P receptors | Enhances drug efficacy and selectivity |
Agricultural Chemicals | Used in formulating herbicides and fungicides | Effective pest control with reduced environmental impact |
Material Science | Applied in developing polymers and coatings | Improved durability and chemical resistance |
Organic Chemistry | Serves as a building block for complex organic molecules | Enables exploration of new reaction pathways |
Wirkmechanismus
The mechanism by which 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Lacks the isopropyl group, which can affect its reactivity and applications.
N-Isopropyl-3-(trifluoromethyl)aniline: Lacks the bromine atom, leading to different chemical properties and reactivity.
4-Bromo-N-isopropylaniline: Lacks the trifluoromethyl group, which can influence its biological activity
Uniqueness
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is unique due to the combination of the bromine, isopropyl, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Biologische Aktivität
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, an isopropyl group, and a trifluoromethyl group attached to a phenyl ring. This configuration enhances its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and agrochemicals.
- Molecular Formula : C10H10BrF3N
- Molecular Weight : Approximately 282.10 g/mol
The presence of the trifluoromethyl group increases lipophilicity and reactivity, which can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, potentially modulating their activity and leading to diverse biological effects.
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into microbial cells, thereby increasing efficacy against various pathogens. For instance, similar compounds have shown promising results against bacterial strains and fungi .
Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, modifications of similar structures have resulted in compounds with IC50 values in the low micromolar range against human tumor cell lines .
Case Study: Structure-Activity Relationship (SAR)
A study evaluating the SAR of analogs found that modifications to the bromine and trifluoromethyl groups significantly impacted biological activity. Compounds with larger halogens or additional functional groups often exhibited enhanced potency against cancer cells.
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | TBD | TBD |
Analog A | 2.76 | OVXF 899 |
Analog B | 9.27 | PXF 1752 |
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It can bind to specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds with similar structures have shown significant inhibitory effects on human deacetylases and other critical enzymes involved in disease pathways .
Eigenschaften
IUPAC Name |
4-bromo-N-propan-2-yl-3-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVOQUZHKHZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.